3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA
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Overview
Description
3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA typically involves a multi-step process
Synthesis of Thiadiazole Core: The thiadiazole core can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the intermediate 1,3,4-thiadiazole-2-thiol.
Introduction of Azepan-1-yl Group: The azepan-1-yl group is introduced by reacting the thiadiazole intermediate with 2-chloroacetyl chloride, followed by the addition of azepane.
Formation of Phenylurea Moiety: The final step involves the reaction of the intermediate with phenyl isocyanate to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these reaction conditions to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It has been evaluated for its antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Industrial Applications: The compound’s unique structural features make it suitable for use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as urease, which plays a critical role in the survival of certain bacteria.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
3-(5-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA can be compared with other thiadiazole derivatives:
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: This compound also contains a thiadiazole core and has been studied for its urease inhibitory activity.
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: This hybrid molecule has shown potential as an anti-inflammatory agent.
Properties
IUPAC Name |
1-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S2/c23-14(22-10-6-1-2-7-11-22)12-25-17-21-20-16(26-17)19-15(24)18-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H2,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKHEABMYKUIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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